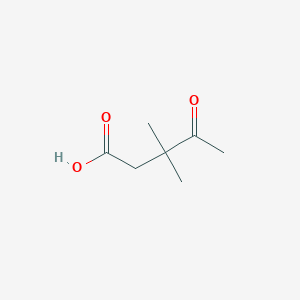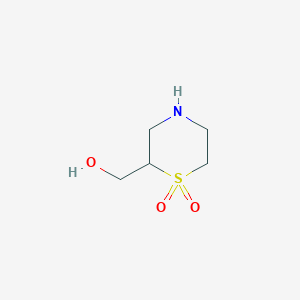![molecular formula C11H12N2 B6598708 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole CAS No. 5622-83-3](/img/structure/B6598708.png)
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole is a heterocyclic compound with the molecular formula C₁₁H₁₂N₂. It is a derivative of benzimidazole, featuring a fused pyridine ring. This compound has garnered interest due to its potential biological activities, including antibacterial properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Formation of reduced analogs.
Substitution: Introduction of different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which may exhibit different biological activities .
科学研究应用
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antibacterial properties against both Gram-positive and Gram-negative bacteria.
Medicine: Potential use as an antibiotic due to its efficacy against resistant bacterial strains.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole involves its interaction with bacterial cell components, leading to the inhibition of essential processes. The compound targets specific enzymes and pathways critical for bacterial survival, thereby exerting its antibacterial effects .
相似化合物的比较
Similar Compounds
Pyrido[1,2-a]benzimidazole: Another derivative with similar antibacterial properties.
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
Uniqueness
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole is unique due to its enhanced activity against Gram-negative bacteria compared to other derivatives. This makes it a promising candidate for developing new antibiotics .
属性
IUPAC Name |
1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-6-10-9(5-1)12-11-7-3-4-8-13(10)11/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDDBWGHEWTMDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC3=CC=CC=C32)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one](/img/structure/B6598629.png)
![Benzo[d]isothiazole-4-carbaldehyde](/img/structure/B6598630.png)

![2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6598638.png)


![7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol](/img/structure/B6598648.png)


![methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B6598675.png)
![5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B6598682.png)



